molecular formula C17H16N6 B078752 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- CAS No. 750522-61-3

7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)-

カタログ番号: B078752
CAS番号: 750522-61-3
分子量: 304.3 g/mol
InChIキー: LNEWNMFMWDBAKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- is a useful research compound. Its molecular formula is C17H16N6 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, specifically the derivative 7-((4-aminophenyl)methyl)-, has garnered attention due to its diverse biological activities. This compound is part of a broader class of pyrroloquinazolines known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Derivation

The compound's structure can be described as follows:

  • Base Structure: Pyrrolo(3,2-f)quinazoline
  • Substituent: 4-Aminobenzyl group at the 7-position

This unique configuration allows for specific interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research has demonstrated that 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine derivatives exhibit significant anticancer properties. A study focused on regioselective monoacylation of this compound revealed that certain derivatives displayed enhanced potency against breast cancer cell lines (MDA-MB-468). Notably, one derivative (7f) exhibited an 8-fold increase in activity compared to the parent compound while showing low toxicity to normal cells .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)Relative Activity
1MDA-MB-468101x
7fMDA-MB-4681.258x

Antibacterial and Antiparasitic Activity

The compound also shows antibacterial and antiparasitic effects. Studies indicate that derivatives of pyrroloquinazolines can inhibit the growth of various bacterial strains and are effective against protozoan infections. For instance, certain derivatives demonstrated synergistic effects with existing antibiotics like sulfamethoxazole against bacterial infections .

Table 2: Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7-(4-pyridinyl)E. coli0.5 µg/mL
Base CompoundS. aureus2 µg/mL

Inhibition of Dihydrofolate Reductase (DHFR)

A significant mechanism of action for these compounds is their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. The derivative containing the (4-aminophenyl)methyl group has been shown to inhibit E. coli DHFR with a KiK_i value of 7.42 nM , indicating a strong binding affinity . This highlights the potential for developing new antifolate drugs based on this scaffold.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at the N-position significantly influence biological activity. For example:

  • N-acylation at N3 generally enhances potency compared to N1 or N7 acylation.
  • The presence of hydrophobic groups at the N7 position tends to decrease solubility but may enhance membrane permeability.

These insights are crucial for guiding future synthetic efforts aimed at optimizing the pharmacological profiles of these compounds .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical and preclinical settings:

  • Breast Cancer Model: In vivo studies using xenograft models demonstrated that treatment with derivative 7f led to significant tumor reduction without adverse effects on body weight or overall health in mice.
  • Antimalarial Trials: In primate models infected with Plasmodium vivax, certain derivatives achieved complete clearance of parasitemia within three days post-treatment, showcasing their potential as antimalarial agents .

特性

IUPAC Name

7-[(4-aminophenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6/c18-11-3-1-10(2-4-11)9-23-8-7-12-14(23)6-5-13-15(12)16(19)22-17(20)21-13/h1-8H,9,18H2,(H4,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEWNMFMWDBAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750522-61-3
Record name 7-((4-Aminophenyl)methyl)-7H-pyrrolo(3,2-f)quinazoline-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0750522613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-((4-AMINOPHENYL)METHYL)-7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Q59DBC8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。